Selenium(6+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Selenium (VI) Standard, commonly referred to as Se +6 @ 100 micrograms per milliliter, is a chemical compound used extensively in various scientific and industrial applications. This compound is typically packaged in four 25 milliliter bottles, ensuring ease of use and accurate measurement. Selenium, with an oxidation state of +6, is a crucial element in many biochemical and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Selenium (VI) Standard involves the dissolution of selenium dioxide (SeO2) in water, followed by careful adjustment of the pH to stabilize the selenium in its +6 oxidation state. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and purity of the solution.

Industrial Production Methods

Industrial production of Selenium (VI) Standard involves large-scale synthesis using high-purity selenium dioxide and ultrapure water. The process includes rigorous quality control measures to ensure the consistency and accuracy of the final product. The solution is then packaged in sterile, airtight bottles to prevent contamination and degradation.

Análisis De Reacciones Químicas

Types of Reactions

Selenium (VI) undergoes various chemical reactions, including:

Oxidation: Selenium (VI) can be further oxidized under specific conditions.

Reduction: It can be reduced to lower oxidation states, such as Selenium (IV) or elemental selenium.

Substitution: Selenium (VI) can participate in substitution reactions, where it replaces other elements in compounds.

Common Reagents and Conditions

Common reagents used in reactions with Selenium (VI) include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving Selenium (VI) include selenium dioxide (SeO2), elemental selenium (Se), and various selenium-containing compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Selenium (VI) Standard is widely used in scientific research due to its versatility and stability. Some of its applications include:

Chemistry: Used as a standard for calibration in analytical techniques such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS).

Biology: Studied for its role in biological systems, particularly in the context of selenium’s essential functions in enzymes and antioxidant defense mechanisms.

Medicine: Investigated for its potential therapeutic effects, including its role in cancer prevention and treatment.

Industry: Utilized in the production of glass, pigments, and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism by which Selenium (VI) exerts its effects involves its interaction with biological molecules and enzymes. Selenium (VI) can be incorporated into selenoproteins, which play critical roles in antioxidant defense and redox regulation. The molecular targets of Selenium (VI) include various enzymes and proteins that require selenium for their activity.

Comparación Con Compuestos Similares

Similar Compounds

Selenium (IV) Standard: Another common form of selenium used in research and industry, with a lower oxidation state.

Selenium Sulfide: Used in medicinal and cosmetic applications, particularly in anti-dandruff shampoos.

Selenocysteine: An amino acid that incorporates selenium, essential for the function of certain enzymes.

Uniqueness

Selenium (VI) is unique due to its high oxidation state, which imparts distinct chemical properties and reactivity compared to other forms of selenium. Its stability and solubility in water make it particularly useful for analytical and industrial applications.

Conclusion

Selenium (VI) Standard, Se +6 @ 100 micrograms per milliliter, is a versatile and valuable compound in scientific research and industrial applications. Its unique chemical properties, stability, and reactivity make it an essential tool for various fields, including chemistry, biology, medicine, and industry.

Propiedades

Número CAS |

22537-36-6 |

|---|---|

Fórmula molecular |

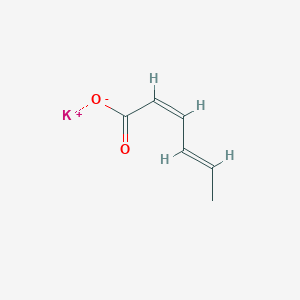

Se+6 |

Peso molecular |

78.97 g/mol |

Nombre IUPAC |

selenium(6+) |

InChI |

InChI=1S/Se/q+6 |

Clave InChI |

YSJKLKXJUYYVPH-UHFFFAOYSA-N |

SMILES canónico |

[Se+6] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)

![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)